(E)-2-Nitro-5-(3,4,5-trimethoxystyryl)furan
Description
(E)-2-Nitro-5-(3,4,5-trimethoxystyryl)furan is a nitro-substituted furan derivative featuring a trans-3,4,5-trimethoxystyryl moiety at the C5 position of the furan ring. The compound belongs to a class of styryl heterocycles, which are structurally inspired by natural stilbenoids like resveratrol and synthetic analogs such as DMU-212. The presence of the nitro group at C2 of the furan introduces strong electron-withdrawing effects, which may modulate electronic properties, solubility, and bioactivity compared to non-nitrated analogs. The trans-3,4,5-trimethoxystyryl group is a critical pharmacophore in anticancer agents, as it enhances tubulin-binding affinity by mimicking the colchicine-binding domain .
Properties
Molecular Formula |
C15H15NO6 |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
2-nitro-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]furan |
InChI |
InChI=1S/C15H15NO6/c1-19-12-8-10(9-13(20-2)15(12)21-3)4-5-11-6-7-14(22-11)16(17)18/h4-9H,1-3H3/b5-4+ |
InChI Key |
JZQMHEBDETXROT-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
(E)-2-Nitro-5-(3,4,5-trimethoxystyryl)furan is a compound that has garnered interest for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate substituted furan derivatives with nitro compounds. The structural features include a nitro group at the 2-position and a 3,4,5-trimethoxyphenyl moiety that contributes to its biological activity. The compound’s structure can be represented as follows:
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. The minimal inhibitory concentration (MIC) values against various fungal strains have been reported:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 10c | Trichophyton mentagrophytes | 15.7 ± 6.8 |
| 10b | Trichophyton rubrum | 15.8 ± 6.5 |
| 10a | Candida albicans | 32.0 |
These findings indicate that the compound is particularly effective against dermatophytes, which are responsible for skin infections in humans . The mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting cellular processes essential for fungal growth and reproduction .
Anticancer Activity
In addition to antifungal properties, this compound has shown promise in anticancer research. Studies have indicated that it exhibits cytotoxic effects on various cancer cell lines including HeLa and Jurkat cells. The cytotoxicity was assessed using standard assays such as MTT or XTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20.0 |
| Jurkat | 25.0 |
The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with microtubules and subsequent disruption of the cell cycle .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar to combretastatin A-4 analogs, this compound inhibits tubulin polymerization leading to cell cycle arrest at metaphase.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells leading to apoptosis.
- Signal Pathway Modulation : The compound can modulate various signaling pathways involved in cell proliferation and apoptosis.
Study on Antifungal Efficacy
In a study published in Journal of the Brazilian Chemical Society, researchers synthesized a library of compounds including this compound and evaluated their antifungal activity against clinical isolates of dermatophytes. Results showed potent activity with MIC values significantly lower than those of conventional antifungal agents .
Study on Cytotoxic Effects
Another study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (E)-2-Nitro-5-(3,4,5-trimethoxystyryl)furan is best contextualized by comparing it to analogs with shared motifs, such as the 3,4,5-trimethoxystyryl group or furan-based heterocycles. Below is a detailed analysis:
Heteroaromatic Analogs of DMU-212
DMU-212 analogs, such as trans-3,4,5-trimethoxystyryl-indole (8) , -benzofuran (11) , -benzothiazole (13) , and -benzothiophene (14) , share the same pharmacophoric styryl group but differ in the heterocyclic core. Key findings:
- Anticancer Activity : These analogs exhibit GI50 values <1 µM across 85% of the NCI-60 cancer cell lines, outperforming 3,4- or 3,5-dimethoxystyryl derivatives (e.g., compounds 9 , 10 , 12 , 15 ) .
Furo-Benzoxathiazine-Dioxide Derivatives
Compounds like 4-Methoxy-5-(3,4,5-trimethoxystyryl)furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxide (10e) and its dimethoxy analog (11e) feature additional fused rings and sulfone groups:
- Physicochemical Properties : The sulfone group in 10e (IR: 1375, 1175 cm<sup>–1</sup> for SO2) enhances polarity compared to the nitro group in the target compound, which may affect membrane permeability .
- Thermal Stability : 10e has a melting point of 104–106°C, suggesting moderate crystallinity, whereas nitro-substituted furans (e.g., compound 5d in ) melt at 125–127°C, indicating higher thermal stability .
Carboxamidostilbene Derivatives
Derivatives like (E)-N-(2-(3,4,5-trimethoxystyryl)phenyl)furan-2-carboxamide (5d) incorporate amide linkages:
- The furan carboxamide group may facilitate hydrogen bonding with biological targets, a feature absent in the nitro-substituted furan .
- Spectroscopic Differences : The IR spectrum of 5d (νmax 3285 cm<sup>–1</sup> for N-H vs. 3239 cm<sup>–1</sup> in 5b ) highlights distinct functional group interactions compared to nitro analogs .
Thioxo-thiazolidinone Derivatives
Compounds like 5-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-3-phenyl-2-thioxo-thiazolidin-4-one share a nitro-furan motif but incorporate a thiazolidinone core:
- Molecular Weight and Polarity : With a molecular weight of 408.45 g/mol, this derivative is heavier and more polar than this compound, likely reducing bioavailability .
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
